リネストレノール

説明

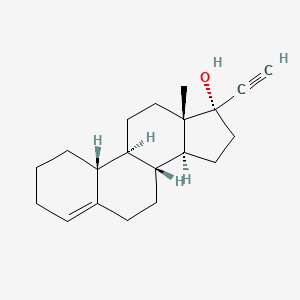

リネストレノールは、さまざまな医療用途に使用されるホルモンの一種である合成プロゲステロンです。主に経口避妊薬および月経不順などの婦人科疾患の治療に使用されます。 リネストレノールは1950年代後半に開発され、1961年に医療用として導入されました 。 これは、強力なプロゲステロンであるノレチステロンに体内で変換されるプロドラッグとして作用することで知られています 。

2. 製法

合成経路と反応条件: リネストレノールは、ステロイド前駆体から始まる一連の化学反応によって合成されます。合成には、ステロイド核の17α位へのエチニル基の導入が含まれます。主なステップには次のものがあります。

水酸化: C3位へのヒドロキシル基の導入。

エチニル化: 17α位へのエチニル基の付加。

環化: シクロペンタ[a]フェナントレン環系の形成。

工業的生産方法: リネストレノールの工業的生産は、通常、上記と同様の反応ステップを使用した大規模な化学合成を伴います。 このプロセスは、高収率と高純度のために最適化されており、最終製品が医薬品基準を満たすことを保証するための厳格な品質管理対策が含まれています 。

反応の種類:

酸化: リネストレノールは、特にヒドロキシル基で酸化反応を起こし、ケトンの生成につながります。

還元: 還元反応は、リネストレノールを対応するアルコールに変換できます。

置換: 特にエチニル基で、さまざまな置換反応が発生し、異なる誘導体につながる可能性があります。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

触媒: 水素化反応のための炭素担持パラジウム。

主な生成物:

ノレチステロン: リネストレノールから水酸化および酸化反応によって生成される主要な活性代謝物。

4. 科学研究における用途

リネストレノールは、さまざまな分野での用途について広く研究されてきました。

化学: ステロイド合成および反応を研究するためのモデル化合物として使用されます。

生物学: 内分泌系およびホルモン調節への影響について調査されました。

作用機序

リネストレノールは、体内のプロゲステロン受容体に結合することでその効果を発揮します。それはプロゲステロン受容体のアゴニストとして作用し、天然のプロゲステロンの効果を模倣します。 これは、下垂体からの性腺刺激ホルモンの分泌を抑制し、その結果、排卵が抑制され、子宮頸管粘液が変化して精子の侵入が妨げられます 。 リネストレノールはプロドラッグであり、その活性型であるノレチステロンが薬理作用の原因となっています 。

類似の化合物:

ノレチステロン: リネストレノールの活性代謝物で、同様の用途に使用されます。

レボノルゲストレル: 避妊における同様の用途を持つ別の合成プロゲステロン。

酢酸メドロキシプロゲステロン: ホルモン補充療法および子宮内膜症の治療に使用されます。

比較: リネストレノールは、ノレチステロンへの変換という点でユニークであり、最小限の男性ホルモン様作用と女性ホルモン様作用で強力なプロゲステロン様作用を発揮します 。 レボノルゲストレルと酢酸メドロキシプロゲステロンと比較して、リネストレノールは異なる代謝経路と薬物動態プロファイルを持っており、特定の治療用途に適しています 。

科学的研究の応用

Lynestrenol has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying steroidal synthesis and reactions.

Biology: Investigated for its effects on the endocrine system and hormone regulation.

Medicine: Widely used in contraceptive pills and for treating menstrual disorders.

Industry: Utilized in the pharmaceutical industry for the production of hormonal medications.

生化学分析

Biochemical Properties

Lynestrenol plays a significant role in various biochemical reactions. It is metabolized in the liver through hydroxylation reactions involving enzymes such as CYP2C9, CYP2C19, and CYP3A4 . These enzymes convert lynestrenol to its active form, norethisterone. Lynestrenol interacts with sex hormone-binding globulin (SHBG), which affects its bioavailability and activity in the body .

Cellular Effects

Lynestrenol influences various types of cells and cellular processes. It affects the endometrial lining of the uterus, preventing ovulation and altering the cervical mucus to inhibit sperm penetration. Lynestrenol also impacts cell signaling pathways, gene expression, and cellular metabolism by binding to progesterone receptors in target tissues . This binding leads to changes in the transcription of specific genes involved in reproductive processes.

Molecular Mechanism

The molecular mechanism of lynestrenol involves its conversion to norethisterone, which binds to progesterone receptors in target cells. This binding results in the activation or repression of specific genes, leading to changes in cellular function. Lynestrenol also inhibits the release of gonadotropins from the pituitary gland, preventing ovulation . Additionally, lynestrenol’s interaction with SHBG modulates its availability and activity in the bloodstream .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lynestrenol change over time. Initially, lynestrenol is rapidly absorbed and metabolized, with its active form, norethisterone, exerting its effects. Over time, the stability and degradation of lynestrenol can influence its long-term effects on cellular function. Studies have shown that lynestrenol maintains its efficacy over extended periods, with consistent effects on hormone levels and cellular processes .

Dosage Effects in Animal Models

The effects of lynestrenol vary with different dosages in animal models. At lower doses, lynestrenol effectively inhibits ovulation and alters reproductive processes without significant adverse effects. At higher doses, lynestrenol can cause toxic effects, including liver enzyme alterations and changes in lipid metabolism . These threshold effects highlight the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

Lynestrenol is involved in several metabolic pathways, primarily in the liver. It is metabolized to norethisterone through hydroxylation reactions catalyzed by enzymes such as CYP2C9, CYP2C19, and CYP3A4 . This conversion is crucial for lynestrenol’s biological activity. Additionally, lynestrenol’s metabolism affects metabolic flux and metabolite levels, influencing its overall efficacy and safety .

Transport and Distribution

Lynestrenol is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It binds to SHBG, which modulates its bioavailability and distribution in the bloodstream . This interaction affects lynestrenol’s localization and accumulation in target tissues, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of lynestrenol is primarily in the nucleus, where it binds to progesterone receptors and influences gene expression. Lynestrenol’s activity is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that lynestrenol exerts its effects precisely within target cells.

準備方法

Synthetic Routes and Reaction Conditions: Lynestrenol is synthesized through a series of chemical reactions starting from steroidal precursors. The synthesis involves the introduction of an ethynyl group at the 17α position of the steroid nucleus. The key steps include:

Hydroxylation: Introduction of a hydroxyl group at the C3 position.

Ethynylation: Addition of an ethynyl group at the 17α position.

Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.

Industrial Production Methods: Industrial production of lynestrenol typically involves large-scale chemical synthesis using similar reaction steps as mentioned above. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Types of Reactions:

Oxidation: Lynestrenol can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones.

Reduction: Reduction reactions can convert lynestrenol into its corresponding alcohols.

Substitution: Various substitution reactions can occur, particularly at the ethynyl group, leading to different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products:

類似化合物との比較

Norethisterone: The active metabolite of lynestrenol, used in similar applications.

Levonorgestrel: Another synthetic progestogen with similar uses in contraception.

Medroxyprogesterone acetate: Used in hormone replacement therapy and for treating endometriosis.

Comparison: Lynestrenol is unique in its conversion to norethisterone, which provides potent progestogenic effects with minimal androgenic and estrogenic activity . Compared to levonorgestrel and medroxyprogesterone acetate, lynestrenol has a distinct metabolic pathway and pharmacokinetic profile, making it suitable for specific therapeutic applications .

特性

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVGQYHLRCDXFQ-XGXHKTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021478 | |

| Record name | Lynestrenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Lynestrenol, a synthetic steroid progesterone-like substance, has been found to enhance the stimulation of normal human lymphocytes. It increases the phytohemagglutinin response and the mixed-lymphocyte cultures. This augmentation can, in some cases, be higher than 100% of the phytohemagglutinin or mixed lymphocyte reaction baseline. There is no significant effect on the pokeweed mitogen stimulation. It is concluded that lynestrenol can modulate, "in vitro", some T cell functions., In 10 women taking 0.5 mg lynestrenol for oral contraception endometrium biopsies were carried out in several consecutive cycles between the 21st and 25th day of each cycle. In addition pregnandiol excretion in the urine was measured in one of the last three treatment cycles always on the 10th and 21st day of cycle. During treatment of a characteristic, monomorphic microscopical endometrium picture was observed with hardly distinct endometrium glands and only slight decidualike transformation of cellular elements of the stroma. From these histological pictures it is concluded that oral application of 0,5 mg lynestrenol produces endometrium changes characterized by insufficient transformation so that nidation of a blastocyte becomes impossible. | |

| Record name | Lynestrenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid | |

CAS No. |

52-76-6 | |

| Record name | Lynestrenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lynestrenol [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lynestrenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LYNESTRENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | LYNESTRENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lynestrenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lynestrenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYNESTRENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2Z8ALG4U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lynestrenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158-160 °C | |

| Record name | Lynestrenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B1193016.png)